REACTION_CXSMILES
|
Cl.[N:2]12[CH2:9][CH2:8][C:5]([C:10](Cl)=O)([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.[NH3:13]>C(#N)C>[C:10]([C:5]12[CH2:8][CH2:9][N:2]([CH2:7][CH2:6]1)[CH2:3][CH2:4]2)#[N:13] |f:0.1|
|
Name
|
Quinuclidin-4-ylcarbonylchloride hydrochloride
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
Cl.N12CCC(CC1)(CC2)C(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 18 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
1 g of the residue was then treated with phosphoms oxychloride (8 ml)
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between saturated potassium carbonate and diethylether (4×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C12CCN(CC1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |